N-Hydroxy-4-methoxy-N-(3-methylphenyl)benzamide
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Overview
Description
N-Hydroxy-4-methoxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-methoxy-N-(3-methylphenyl)benzamide typically involves the acylation of 4-methoxybenzoic acid with 3-methylphenylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoyl chloride and anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methoxy-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
N-Hydroxy-4-methoxy-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-H
Properties
CAS No. |
34661-33-1 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-hydroxy-4-methoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-11-4-3-5-13(10-11)16(18)15(17)12-6-8-14(19-2)9-7-12/h3-10,18H,1-2H3 |
InChI Key |
DCXFANIURBYOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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